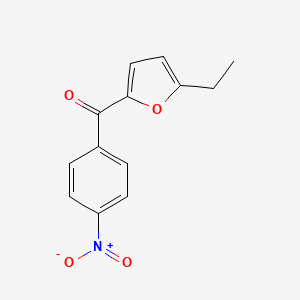

2-Ethyl-5-(4-nitrobenzoyl)furan

Descripción

Propiedades

IUPAC Name |

(5-ethylfuran-2-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-2-11-7-8-12(18-11)13(15)9-3-5-10(6-4-9)14(16)17/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCNROCXLJMRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(4-nitrobenzoyl)furan typically involves the reaction of 2-ethylfuran with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 2-Ethyl-5-(4-nitrobenzoyl)furan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-5-(4-nitrobenzoyl)furan undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Substitution: The ethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: 2-Ethyl-5-(4-aminobenzoyl)furan.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis:

- Building Block: The compound serves as a versatile building block for the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

2. Biological Activities:

- Antimicrobial Properties: Investigations have shown that derivatives of this compound exhibit antimicrobial activities, making it a candidate for further research in drug development aimed at combating infections.

- Anticancer Potential: Studies have suggested that 2-Ethyl-5-(4-nitrobenzoyl)furan may possess anticancer properties, warranting further exploration into its mechanisms and efficacy against various cancer cell lines .

3. Medicinal Chemistry:

- Drug Development: The unique chemical structure allows for modifications that may enhance its therapeutic potential, particularly in developing new drugs targeting specific biological pathways .

4. Industrial Applications:

- Specialty Chemicals: The compound is utilized in the production of specialty chemicals, which are essential in various industrial applications including coatings, adhesives, and plastics.

Antiviral Activity

Research has demonstrated that certain furan-containing compounds exhibit significant antiviral activity. For instance, studies indicated that compounds structurally related to 2-Ethyl-5-(4-nitrobenzoyl)furan showed effective inhibition against viral infections with EC50 values ranging from 0.20 to 0.96 μM, highlighting its potential as an antiviral agent.

Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of related compounds revealed low toxicity profiles in mammalian cell lines (e.g., Vero and MDCK cells), with CC50 values exceeding 100 μM. This suggests a favorable safety margin for potential therapeutic applications.

Inhibition Studies

Structural modifications to 2-Ethyl-5-(4-nitrobenzoyl)furan have been shown to enhance inhibitory activity against specific viral targets. This points to a pathway for optimizing the compound for therapeutic use, emphasizing the importance of structure-activity relationships in drug design .

Summary of Findings

The applications of 2-Ethyl-5-(4-nitrobenzoyl)furan span several domains within scientific research:

| Application Area | Details |

|---|---|

| Organic Synthesis | Serves as a building block for complex organic molecules |

| Biological Activity | Exhibits antimicrobial and anticancer properties |

| Medicinal Chemistry | Potential drug development candidate |

| Industrial Use | Utilized in producing specialty chemicals |

Overall, the compound shows considerable promise as a bioactive agent with diverse interactions within biological systems, making it a candidate for further pharmacological studies.

Mecanismo De Acción

The mechanism of action of 2-Ethyl-5-(4-nitrobenzoyl)furan involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The furan ring can also participate in electron transfer reactions, contributing to its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

2-Ethyl-5-(4-aminobenzoyl)furan: Similar structure but with an amino group instead of a nitro group.

2-Ethyl-5-(4-methylbenzoyl)furan: Similar structure but with a methyl group instead of a nitro group.

2-Ethyl-5-(4-chlorobenzoyl)furan: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-Ethyl-5-(4-nitrobenzoyl)furan is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making this compound versatile for synthetic applications . Additionally, the nitro group contributes to the compound’s potential biological activities, such as antimicrobial and anticancer properties.

Actividad Biológica

2-Ethyl-5-(4-nitrobenzoyl)furan is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound 2-Ethyl-5-(4-nitrobenzoyl)furan can be synthesized through various chemical reactions, including the coupling of furan derivatives with nitrobenzoyl groups. The typical synthetic route involves:

- Preparation of Furan Derivative : Starting from furan-2-carboxylic acid, which is converted into the desired furan derivative via a series of reactions, including esterification and subsequent modifications.

- Coupling Reaction : The furan derivative is then reacted with 4-nitrobenzoyl chloride in the presence of a base to form the final product.

The purity and structure of the synthesized compound can be confirmed using techniques like NMR and HPLC .

Antimicrobial Properties

Research indicates that 2-Ethyl-5-(4-nitrobenzoyl)furan exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting a potential application as an antimicrobial agent. For instance, it demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 10-50 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In several studies, it was found to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways. A study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating promising anticancer potential .

The biological activity of 2-Ethyl-5-(4-nitrobenzoyl)furan is believed to stem from its ability to interact with specific cellular targets. It may inhibit certain enzymes involved in cell proliferation or interfere with signaling pathways critical for cancer cell survival. Further research is needed to elucidate these mechanisms in detail.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various furan derivatives highlighted that 2-Ethyl-5-(4-nitrobenzoyl)furan showed superior antimicrobial activity compared to other related compounds, reinforcing its potential as a lead candidate for drug development .

- Cytotoxicity Assays : In cytotoxicity assays against different cancer cell lines, this compound exhibited selective toxicity towards malignant cells while sparing normal cells, which is a desirable trait for anticancer agents .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the nitrobenzoyl moiety significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced potency against microbial strains .

Data Summary Table

| Property | Value/Observation |

|---|---|

| Chemical Formula | C12H13N3O3 |

| Molecular Weight | 233.25 g/mol |

| Antimicrobial MIC (E. coli) | 10-50 µg/mL |

| Anticancer IC50 (MCF-7) | ~15 µM |

| Apoptotic Pathway Activation | Caspase activation |

Q & A

Q. What are the recommended synthetic routes for 2-Ethyl-5-(4-nitrobenzoyl)furan, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves catalytic strategies for introducing substituents onto the furan core. For example, Gold(III)-catalyzed cyclization of alkynol derivatives (as seen in analogous 2,5-disubstituted furans) can yield the furan backbone, followed by nitrobenzoylation using 4-nitrobenzoyl chloride in the presence of Lewis acids like AlCl₃ . Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane vs. DMF) critically affect regioselectivity and yield. Optimization via controlled stepwise addition of reagents is advised to minimize side reactions.

Q. Which crystallographic tools are essential for resolving the molecular structure of 2-Ethyl-5-(4-nitrobenzoyl)furan?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELXL for refinement and ORTEP-3 for graphical representation is standard . For accurate disorder modeling (common in nitro or ethyl groups), high-resolution data (≤ 0.8 Å) and iterative refinement cycles are recommended. Hydrogen bonding and π-π interactions can be visualized using Mercury software to validate packing motifs.

Q. How can spectroscopic techniques characterize the electronic and structural features of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretching modes.

- NMR : ¹H NMR resolves ethyl group splitting (δ 1.2–1.4 ppm for CH₃; δ 2.5–3.0 ppm for CH₂) and furan ring protons (δ 6.5–7.5 ppm). ¹³C NMR distinguishes the nitrobenzoyl carbonyl (δ ~165 ppm) .

- UV-Vis : π→π* transitions of the nitrobenzoyl group (~260–300 nm) can be modeled using TD-DFT with basis sets like aug-cc-pVTZ .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituents on the furan ring during synthesis?

- Methodological Answer : Computational studies (e.g., DFT at B3LYP/6-31G*) reveal that electron-withdrawing groups (e.g., nitro) direct electrophilic substitution to the 5-position via resonance stabilization. Gold(III) catalysis facilitates alkynol cyclization by stabilizing transition states through π-backbonding, as demonstrated in analogous furan syntheses . Kinetic isotopic labeling (e.g., deuterated intermediates) can validate proposed mechanisms.

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to enzymes like cytochrome P450 or bacterial DNA gyrase. For photochemical studies, CASSCF calculations model excited-state behavior, particularly for nitro group-mediated charge transfer . Validate models against experimental spectral data (e.g., NIST reference databases) .

Q. What experimental designs address contradictions in toxicity or bioactivity data?

- Methodological Answer : Use isotopic tracers (e.g., ¹³C-labeled furan derivatives) to distinguish endogenous vs. exogenous exposure in toxicity assays, as demonstrated in furan metabolite studies . For bioactivity, employ orthogonal assays (e.g., MTT for cytotoxicity, comet assay for genotoxicity) to reconcile discrepancies. Dose-response curves with Hill slope analysis improve reproducibility .

Q. Which thermodynamic parameters are critical for optimizing synthetic scalability?

- Methodological Answer : Sublimation enthalpy (ΔH_sub) and formation enthalpy (ΔH_f) inform solvent selection and thermal stability. Bomb calorimetry or DSC measurements, combined with Gaussian thermochemistry calculations, guide process optimization. For example, lower ΔH_sub values favor vacuum sublimation for purification .

Q. How do crystallographic disorder or twinning artifacts affect structural interpretation, and how can they be resolved?

- Methodological Answer : Partial occupancy refinement in SHELXL and twin-law identification (e.g., using CELL_NOW) mitigate twinning artifacts. For dynamic disorder (e.g., rotating ethyl groups), TLS parameterization improves model accuracy. Cross-validation with Hirshfeld surface analysis ensures packing forces are correctly interpreted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.